molecular formula C15H11BrN4OS2 B12211789 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B12211789
M. Wt: 407.3 g/mol
InChI Key: GQCUCLLWSGNDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a bromophenyl group, and a pyrimidinylsulfanyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl-substituted thiourea and an α-haloketone. The pyrimidinylsulfanyl group is then introduced via a nucleophilic substitution reaction using a pyrimidinylthiol and an appropriate leaving group on the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and solvent choice, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors can also be considered to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the following chemical characteristics:

  • Molecular Formula : C15H11BrN4OS2C_{15}H_{11}BrN_{4}OS_{2}
  • Molecular Weight : 407.3 g/mol
  • CAS Number : 473245-86-2

The structural components of this compound include a thiazole ring and a pyrimidine moiety, which contribute to its biological activity. The presence of the bromophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

A study highlighted that certain thiazole-based compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin . This suggests that the thiazole structure may play a crucial role in enhancing the antimicrobial efficacy of the compound.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Research indicates that compounds with thiazole rings can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a related thiazole-pyridine hybrid showed better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole and pyrimidine components can significantly influence cytotoxicity against specific cancer types . This makes this compound a candidate for further development in anticancer therapies.

Anticonvulsant Activity

Another area of application is in the treatment of epilepsy. Thiazole-containing compounds have been evaluated for their anticonvulsant properties, with some derivatives showing promising results in reducing seizure activity in animal models. For example, thiazole-integrated pyrrolidinone analogues displayed significant anticonvulsant effects in electroshock seizure tests .

The mechanism behind this activity is believed to involve modulation of neurotransmitter systems and ion channels, although further studies are needed to elucidate the precise pathways involved.

Case Studies and Research Findings

StudyFocusFindings
Liaras et al. (2014)Antibacterial ActivityIdentified several thiazole derivatives with enhanced activity against Staphylococcus epidermidis compared to standard treatments .
Recent Anticancer ResearchAntitumor EfficacyThiazole-pyridine hybrids showed IC50 values lower than standard drugs against various cancer cell lines .
Anticonvulsant StudiesSeizure ProtectionCertain thiazole derivatives provided significant protection in animal models during seizure tests .

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit a particular enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Memantine: A compound used in the treatment of Alzheimer’s disease.

    N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1’-biphenyl-2-sulfonamide: A compound with potential antipsychotic properties.

Uniqueness

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole and pyrimidinylsulfanyl moieties are particularly noteworthy for their roles in various biochemical interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide, with a CAS number of 473245-86-2, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial and anticancer properties, along with structure-activity relationship (SAR) insights.

The molecular formula of this compound is C15H11BrN4OS2C_{15}H_{11}BrN_{4}OS_{2}, with a molecular weight of 407.3 g/mol. The compound features a thiazole ring and a pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound's effectiveness against various bacterial strains has been evaluated using standard methods such as the turbidimetric method and the agar diffusion method.

Comparative Antimicrobial Efficacy

CompoundBacterial Strains TestedMIC (µg/mL)Activity Level
This compoundStaphylococcus aureus31.25Moderate
Other Thiazole DerivativesE. coli15.62High
Standard Drug (Cefadroxil)Staphylococcus aureus62.5Moderate

The compound demonstrated moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.25 µg/mL, while other thiazole derivatives showed higher efficacy against E. coli with an MIC of 15.62 µg/mL .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).

In Vitro Anticancer Screening

In vitro studies using the Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines:

CompoundCell Line TestedIC50 (µM)Activity Level
This compoundMCF720High
Doxorubicin (Standard Drug)MCF70.5Very High

The tested compound showed an IC50 value of 20 µM against MCF7 cells, indicating substantial anticancer activity compared to the standard drug doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural features. The presence of electron-withdrawing groups on the phenyl ring and specific substitutions on the thiazole and pyrimidine moieties enhance their biological efficacy.

Key SAR Insights

  • Electron-Withdrawing Groups : Compounds with halogen substitutions exhibit improved antimicrobial and anticancer activities.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly alter potency and selectivity against specific pathogens or cancer cell lines.
  • Pyrimidine Moiety : The incorporation of different pyrimidine derivatives may enhance bioactivity through improved binding affinity to target receptors.

Properties

Molecular Formula

C15H11BrN4OS2

Molecular Weight

407.3 g/mol

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C15H11BrN4OS2/c16-11-4-1-3-10(7-11)12-8-22-15(19-12)20-13(21)9-23-14-17-5-2-6-18-14/h1-8H,9H2,(H,19,20,21)

InChI Key

GQCUCLLWSGNDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.